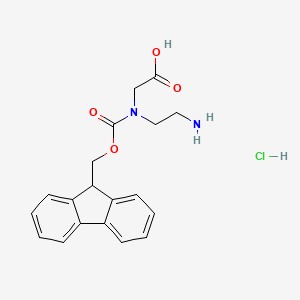

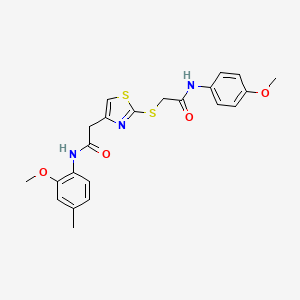

N-(2-aminoethyl)-N-(9-fluorenylmethoxycarbonyl)aminoacetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Solid Phase Peptide Synthesis

N-(2-aminoethyl)-N-(9-fluorenylmethoxycarbonyl)aminoacetic acid hydrochloride is pivotal in solid phase peptide synthesis (SPPS), a method that has seen significant advancements through the introduction of various solid supports, linkages, and side-chain protecting groups. The versatility of Fmoc SPPS allows for the synthesis of biologically active peptides, isotopically labeled peptides, and even small proteins under a broad range of conditions. This orthogonal approach has opened new avenues for bioorganic chemistry research (Fields & Noble, 2009).

Functional Materials Development

The Fmoc group enhances the self-assembly features of amino acids and short peptides, making them suitable for developing functional materials. These bio-inspired building blocks are critical for applications in cell cultivation, bio-templating, optical properties, drug delivery, catalytic, therapeutic, and antibiotic properties due to their inherent hydrophobicity and aromaticity, which promote the association of building blocks. This has necessitated a comprehensive review of the recent progress in this field (Tao et al., 2016).

Novel Synthesis Approaches

Innovative synthesis methods utilizing Fmoc-protected amino acids have been developed, such as the preparation of hypersensitive acid-labile (HAL) tris(alkoxy)benzyl ester anchoring for solid-phase synthesis. This approach facilitates the synthesis of otherwise fully protected peptide acids needed for segment condensation studies, showcasing the adaptability and efficiency of Fmoc chemistry in peptide synthesis (Albericio & Bárány, 1991).

Carbon Nanotube Dispersion

Fmoc-protected amino acids have also been used as surfactants for carbon nanotubes (CNTs), demonstrating the ability to create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This application signifies the role of Fmoc chemistry beyond peptide synthesis, extending into materials science and nanotechnology (Cousins et al., 2009).

Properties

IUPAC Name |

2-[2-aminoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4.ClH/c20-9-10-21(11-18(22)23)19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17H,9-12,20H2,(H,22,23);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQJPKJSWIFGCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCN)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2384883.png)

![4'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2384888.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2384889.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione](/img/structure/B2384890.png)

![3-((3,4-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2384894.png)

![1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384900.png)